An In-depth Technical Guide to 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and potential applications of the pyrazole derivative, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The versatility of the pyrazole core allows for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a 1,3,5-trisubstituted pyrazole, represents a key intermediate for the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of other solid pyrazole derivatives, potentially 100-150 °C. For example, 1-(1H-Pyrazol-3-yl)ethanone has a melting point of 100-101 °C.[4] |
| Boiling Point | Predicted to be above 270 °C at atmospheric pressure. For instance, 1-(1H-Pyrazol-3-yl)ethanone has a boiling point of 277.7 °C.[4] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. Solubility in water is likely to be low. |
Spectroscopic Characterization
The structural elucidation of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one relies on a combination of spectroscopic techniques. Below are the expected spectral features based on analogous compounds.[5][6][7]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ethanone group, the N-methyl protons, the pyrazole ring proton, and the protons of the phenyl group.
-
~2.5 ppm (s, 3H): Acetyl methyl protons (CH₃-C=O).
-
~3.8 ppm (s, 3H): N-methyl protons (N-CH₃).
-
~6.5 ppm (s, 1H): Pyrazole ring proton (C4-H).
-
~7.2-7.5 ppm (m, 5H): Phenyl group protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
~14 ppm: N-methyl carbon (N-CH₃).
-
~27 ppm: Acetyl methyl carbon (CH₃-C=O).
-
~108 ppm: Pyrazole C4 carbon.
-
~128-130 ppm: Phenyl carbons.
-
~142 ppm: Pyrazole C5 carbon.
-
~150 ppm: Pyrazole C3 carbon.
-
~190 ppm: Carbonyl carbon (C=O).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
~1670 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.[5]
-
~1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.[5]
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.[5]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 200.
-
Fragmentation Pattern: Characteristic fragments would include the loss of the acetyl group and other fragments related to the pyrazole and phenyl rings.
Synthesis and Manufacturing
The synthesis of 1,3,5-trisubstituted pyrazoles like 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several established synthetic routes. The Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions are among the most common and versatile methods.[8][9]
Knorr Pyrazole Synthesis: A General Protocol
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the target molecule, a suitable 1,3-diketone would be reacted with methylhydrazine.
DOT Diagram: Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr pyrazole synthesis.
Step-by-Step Experimental Protocol (Adapted from general procedures[8][10][11]):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,3-diketone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add methylhydrazine (1.0-1.2 equivalents) to the solution. The addition may be exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.
Chemical Reactivity and Derivatization
The 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one molecule possesses several reactive sites that can be exploited for further chemical modifications.
DOT Diagram: Reactivity and Derivatization Pathways
Caption: Potential sites of reactivity on the target molecule.
-
The Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, conversion to hydrazones or oximes, and participation in Wittig-type reactions.
-
The Acetyl Methyl Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, for example, in aldol condensations to form chalcone-like structures.
-
The Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halo, alkyl groups) onto the phenyl ring. The directing effects of the pyrazole ring will influence the position of substitution.
Applications in Drug Discovery and Materials Science
Pyrazole derivatives are a well-established class of pharmacologically active compounds.[1] While specific biological data for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is limited, its structural features suggest potential for a range of biological activities.
-
Anticancer Activity: Many 1,3,5-trisubstituted pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][12] These compounds can induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1][13] Derivatives of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one could be synthesized and screened for their activity against a panel of bacterial and fungal strains.
-
Anti-inflammatory Activity: Some pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Materials Science: Pyrazole derivatives can also find applications in materials science, for example, as ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods, and its reactive functional groups allow for a wide range of derivatizations. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising chemical entity.
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